5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride
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Overview
Description
5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride typically involves the following steps:
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Formation of the Imidazo[4,5-b]pyridine Core: : This can be achieved through the cyclization of appropriate precursors such as amido-nitriles under mild reaction conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole core .
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Introduction of Bromine and Chlorine Substituents: : The bromination and chloromethylation of the imidazo[4,5-b]pyridine core can be carried out using reagents such as N-bromosuccinimide (NBS) for bromination and chloromethyl methyl ether (MOMCl) for chloromethylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of functional materials such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(chloromethyl)pyridine hydrochloride: This compound shares a similar structure but lacks the imidazole ring.
5-Bromo-2-fluoropyridine: Another related compound with a fluorine substituent instead of chlorine.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: A compound with a similar pyridine core but different substituents
Uniqueness
5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride is unique due to the presence of both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3.ClH/c8-5-2-1-4-7(11-5)12-6(3-9)10-4;/h1-2H,3H2,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOPQYOIYDHDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)CCl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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